molecular formula C17H12F2N2O2S B2675773 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1421480-83-2

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2675773
CAS No.: 1421480-83-2
M. Wt: 346.35
InChI Key: BXGUXDSXWKBTAH-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-containing azetidine derivative featuring a 3,4-difluorophenyl methanone scaffold. Its structure combines a benzo[d]thiazole moiety linked via an oxygen atom to an azetidine ring, which is further substituted with a 3,4-difluorophenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to multitarget ligands, particularly in central nervous system (CNS) and kinase-targeted therapies .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)21-8-11(9-21)23-17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGUXDSXWKBTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps:

    Formation of Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine-1-carboxylates or azetidine-1-sulfonates.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole or difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring and difluorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Biological Activity Reference
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone Azetidine + benzothiazole 3,4-Difluorophenyl methanone Potential CNS/kinase modulation (inferred from structural analogs)
Compound 4e (from ) Tetrahydroisoquinoline + benzothiazole 3,4-Dihydroisoquinoline, propoxy linker Multitargeted-directed ligands (e.g., cholinesterase/MAO-B inhibition for Alzheimer’s)
3s (from ) Pyrazoline + thiophene Benzo[d][1,3]dioxol-5-yl, thiophen-2-yl, 3,4-dimethoxyphenyl PI3Kγ inhibition (anti-inflammatory/anticancer potential)
FE@SNAP (from ) Pyrimidinecarboxylate Fluoroethyl group, 3,4-difluorophenyl, piperidinylpropyl chain Melanin-concentrating hormone receptor 1 (MCHR1) antagonism
UU-1 (from ) Furodioxolane + pyrrolopyrimidine 4-(Difluoromethyl)pyrrolo[2,3-d]pyrimidine, 3,4-difluorophenyl Antiviral/antiproliferative activity (nucleotide analog derivatives)

Key Observations:

Structural Flexibility vs. Rigidity :

  • The target compound’s azetidine ring imposes conformational constraints compared to the flexible propoxy linker in 4e . This may enhance binding specificity but reduce adaptability to diverse targets.
  • In contrast, 3s employs a pyrazoline core, which allows planar aromatic stacking interactions critical for PI3Kγ inhibition .

Fluorination Effects :

  • The 3,4-difluorophenyl group in the target compound and FE@SNAP improves metabolic stability and hydrophobic interactions, a common strategy in CNS drug design .
  • UU-1 uses difluoromethyl-pyrrolopyrimidine for similar stability benefits but targets nucleotide pathways .

Biological Activity

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13F2N2O2SC_{16}H_{13}F_2N_2O_2S, with a molecular weight of approximately 320.33 g/mol. The structure features a benzo[d]thiazole moiety, an azetidine ring, and a difluorophenyl group, which are known to contribute to diverse biological activities.

PropertyValue
Molecular FormulaC16H13F2N2O2SC_{16}H_{13}F_2N_2O_2S
Molecular Weight320.33 g/mol
Functional GroupsBenzo[d]thiazole, Azetidine, Ketone
CAS Number1787918-54-0

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Compounds containing benzo[d]thiazole structures often exhibit significant pharmacological effects, including antimicrobial and anticancer properties. The proposed mechanism involves:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit various enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : The azetidine ring may influence cell signaling pathways related to cancer progression.

Biological Activity

Research indicates that derivatives of benzo[d]thiazole and azetidine often exhibit notable biological activities. For instance, studies have demonstrated that compounds with similar structures possess:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Inducing apoptosis in cancer cell lines through various mechanisms.

Case Studies

  • Anticancer Activity : A study investigated the effects of azetidinone derivatives on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Effects : Research on related compounds showed that they could reduce inflammation markers in vivo, indicating potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Computational models and molecular docking studies can predict how modifications to the structure may enhance biological activity.

Table 2: Structure-Activity Relationships

ModificationExpected Effect
Substituting FluorineIncreased potency against specific targets
Altering Azetidine RingEnhanced selectivity for cancer cells

Q & A

Q. What are the established synthetic routes for (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone, and how are intermediates purified?

The compound is synthesized via multistep reactions involving key intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine. A common method involves refluxing the amine with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization from ethanol. Critical steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Structural elucidation requires 1H^1 \text{H} NMR and 13C^13 \text{C} NMR to confirm proton and carbon environments, particularly the azetidine and benzothiazole moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as seen in analogous benzothiazole derivatives) resolves stereochemical ambiguities .

Q. What preliminary biological screening models are used to assess its activity?

Initial screening involves in vitro assays against microbial or cancer cell lines. For example, activity against species like Sp1Sp5 (Table 1 in ) is evaluated using zone-of-inhibition or cytotoxicity assays. Doses typically range from 10–100 µM, with activity correlated to substituent effects on the benzothiazole core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Optimization studies suggest varying solvent polarity (e.g., DMF vs. ethanol), catalyst use (e.g., glacial acetic acid for acid-catalyzed condensations), and temperature control (reflux vs. microwave-assisted heating). For example, extending reflux time to 6 hours increased yields by 15% in analogous triazole syntheses .

Q. How can contradictions between computational predictions and experimental biological data be resolved?

Discrepancies may arise from solvation effects or protein flexibility not accounted for in docking studies. Hybrid QM/MM simulations or molecular dynamics (MD) can refine binding predictions. For instance, π–π interactions between the benzothiazole ring and target proteins (observed in crystallography ) may require explicit solvent modeling to match experimental IC50_{50} values .

Q. What strategies enhance target selectivity in derivatives of this compound?

Selectivity is improved by modifying the azetidine oxygen linker or fluorophenyl group. Introducing electron-withdrawing groups (e.g., additional fluorine atoms) on the 3,4-difluorophenyl ring enhances binding to hydrophobic pockets in enzymes like HIV-1 protease. SAR studies (e.g., Table 1 in ) guide rational substitutions to minimize off-target effects .

Methodological Considerations

  • Data Interpretation : Correlate NMR splitting patterns (e.g., azetidine ring protons) with diastereomeric ratios to assess stereochemical purity .
  • Crystallography : Use weak intermolecular interactions (e.g., C–H···π bonds) identified in analogous structures to predict packing efficiency and solubility .
  • Biological Assays : Employ dose-response curves and statistical models (e.g., ANOVA) to distinguish between true activity and experimental noise in screening data .

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